Ethyl 4,4-difluoropentanoate Ethyl 4,4-difluoropentanoate
Brand Name: Vulcanchem
CAS No.: 659-72-3
VCID: VC3743876
InChI: InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3
SMILES: CCOC(=O)CCC(C)(F)F
Molecular Formula: C7H12F2O2
Molecular Weight: 166.17 g/mol

Ethyl 4,4-difluoropentanoate

CAS No.: 659-72-3

Cat. No.: VC3743876

Molecular Formula: C7H12F2O2

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,4-difluoropentanoate - 659-72-3

Specification

CAS No. 659-72-3
Molecular Formula C7H12F2O2
Molecular Weight 166.17 g/mol
IUPAC Name ethyl 4,4-difluoropentanoate
Standard InChI InChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3
Standard InChI Key BMPDDDGLNXKZFD-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(C)(F)F
Canonical SMILES CCOC(=O)CCC(C)(F)F

Introduction

Chemical Structure and Properties

Structural Identifiers

The compound possesses several standardized identifiers that facilitate its recognition in chemical databases and literature, as outlined in Table 1.

ParameterValue
Common NameEthyl 4,4-difluoropentanoate
CAS Number1780524-68-6 or 659-72-3*
Molecular FormulaC₇H₁₂F₂O₂
Molecular Weight166.17 g/mol
SMILES NotationCCOC(=O)CCC(C)(F)F
InChIInChI=1S/C7H12F2O2/c1-3-11-6(10)4-5-7(2,8)9/h3-5H2,1-2H3
InChIKeyBMPDDDGLNXKZFD-UHFFFAOYSA-N

*Note: The search results show a discrepancy in CAS numbers between sources .

Predicted Physical Properties

While comprehensive experimental physical property data is limited in the available sources, predictive models provide valuable insights into the compound's characteristics, particularly its mass spectrometry behavior.

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺167.08782137.9
[M+Na]⁺189.06976145.7
[M+NH₄]⁺184.11436143.6
[M+K]⁺205.04370141.5
[M-H]⁻165.07326133.3
[M+Na-2H]⁻187.05521139.6
[M]⁺166.07999137.4
[M]⁻166.08109137.4

These predicted collision cross-section values provide important data for mass spectrometry identification and characterization of the compound .

Applications in Pharmaceutical Research

Ethyl 4,4-difluoropentanoate serves as a valuable chemical intermediate in pharmaceutical research and development. Its primary significance lies in its role as a building block for more complex molecules with therapeutic potential. The compound's unique structural features make it particularly useful for specific synthetic transformations in medicinal chemistry.

Pharmaceutical Synthesis

The compound functions as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The difluoro moiety can enhance the metabolic stability of drug candidates by preventing enzymatic degradation at specific positions. This structural modification often leads to improved pharmacokinetic profiles of the resulting drug compounds. Additionally, the incorporation of fluorine atoms can alter the lipophilicity, acidity, and binding affinity of molecules, potentially enhancing their therapeutic efficacy.

Therapeutic Applications

Compounds synthesized using ethyl 4,4-difluoropentanoate as an intermediate have potential applications in several therapeutic areas, including:

  • Anti-inflammatory agents

  • Antiviral medications

  • Novel drug candidates in exploratory medicinal chemistry research

The strategic incorporation of the difluoro group through this intermediate can significantly impact the biological activity of the resulting compounds. Research has demonstrated that fluorinated compounds often exhibit enhanced bioavailability compared to their non-fluorinated counterparts, making them attractive targets for drug development programs.

Role in Organic Synthesis

Ethyl 4,4-difluoropentanoate plays a crucial role in organic synthesis beyond pharmaceutical applications. Its utility stems from the unique reactivity profile conferred by the difluoro functionality.

Synthetic Methodology

While the search results don't provide detailed synthetic methodologies specifically for ethyl 4,4-difluoropentanoate, they do offer insights into related difluorinated ester compounds. For instance, the synthesis of ethyl 4,4-difluoro-3-oxobutanoate involves a multi-step process utilizing reagents such as ethyl acetate, sodium ethoxide, and ethyl difluoroacetate . Similar methodologies might be applicable for the synthesis of ethyl 4,4-difluoropentanoate, potentially involving fluorination of ethyl pentanoate or related precursors.

ParameterDetails
Purity95%
Product Code83729
Available Size0.250 g
Availability10-20 days
PriceFt57,266.28 (Hungarian Forint)

This information suggests that the compound is primarily used as a specialty chemical in research settings rather than as a bulk industrial reagent .

Related Fluorinated Compounds

Understanding the structural relatives of ethyl 4,4-difluoropentanoate provides context for its applications and chemical behavior. Several related compounds appear in the search results, indicating the broader family of fluorinated esters to which it belongs.

Structurally Related Compounds

  • Ethyl 4,4-difluoro-3-oxobutanoate (CAS: 352-24-9) - A related difluorinated ester with an additional ketone functionality

  • Ethyl 5-azido-4,4-difluoropentanoate (CAS: 2167346-38-3) - Contains an azido group in addition to the difluoro functionality

  • Ethyl 4-cyano-2,2-difluoro-4-phenylbutanoate - A more complex derivative with cyano and phenyl substituents

These compounds share the common feature of a difluorinated carbon within an ethyl ester structure, though the position of the difluoro group and additional functionalities vary. The synthesis and applications of these related compounds can provide insights into the potential uses and reactivity of ethyl 4,4-difluoropentanoate.

Synthetic Relationships

The synthesis of ethyl 4,4-difluoro-3-oxobutanoate, as described in the search results, involves a multi-step process:

  • Reaction of ethyl acetate with sodium ethoxide at 25°C

  • Addition of ethyl difluoroacetate at 10-65°C

  • Treatment with sulfuric acid and water at 20-25°C

This synthetic pathway achieved a yield of 95.5%, demonstrating the feasibility of preparing difluorinated ethyl esters with high efficiency. Similar approaches might be applicable to the synthesis of ethyl 4,4-difluoropentanoate, potentially with modifications to account for the different carbon framework.

Medicinal Chemistry Applications

The strategic incorporation of fluorine atoms into organic molecules represents a powerful approach in modern medicinal chemistry. Ethyl 4,4-difluoropentanoate serves as a valuable tool in this context.

Enhancing Drug Properties

Spectroscopic Characterization

While the search results don't provide direct spectroscopic data for ethyl 4,4-difluoropentanoate, they do include spectral information for related compounds. For example, NMR data is available for several structurally similar fluorinated esters . Based on these related compounds, one might expect ethyl 4,4-difluoropentanoate to exhibit characteristic ¹H NMR signals for the ethyl ester group (quartet for -CH₂- and triplet for -CH₃) and distinctive ¹⁹F NMR signals for the gem-difluoro group, likely appearing as a complex multiplet due to coupling with neighboring protons.

The ¹⁹F NMR spectroscopy would be particularly valuable for identifying and characterizing this compound, as the gem-difluoro group typically produces a distinctive signal pattern that can serve as a diagnostic feature. Additionally, mass spectrometry would likely show characteristic fragmentation patterns reflecting the loss of fluorine atoms and fragmentation of the ester group.

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